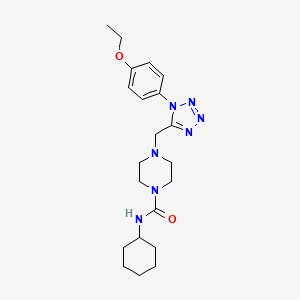

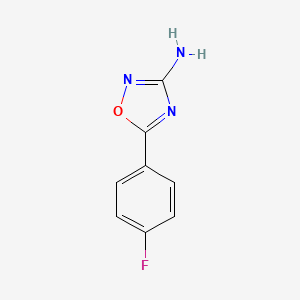

5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

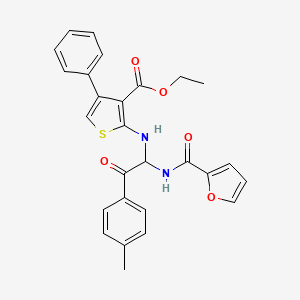

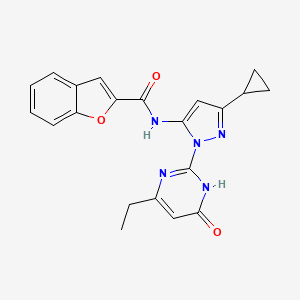

Compounds with similar structures, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have been synthesized and studied for their potential applications . They are often used in the field of medicinal chemistry due to the stability of the C-F bond and the ability of fluorine substitution to increase the binding affinity of the protein–ligand complex .

Synthesis Analysis

The synthesis of similar compounds often involves a two-step reaction. For instance, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a variety of methods, such as the Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Scientific Research Applications

Anticancer Potential

5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine derivatives demonstrate significant potential in anticancer research. A study highlighted the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, showing high cytotoxicity against HepG2 cell lines (Vinayak, Sudha, & Lalita, 2017). Another research identified 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives with promising anticancer activity against various cancer cell lines (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006).

Synthesis Methodologies

Innovative synthesis methods for 1,3,4-oxadiazole derivatives, including those related to this compound, have been developed. A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives without catalysts or activation has been reported, showcasing a more efficient approach (Ramazani & Rezaei, 2010).

Antimicrobial Properties

Research indicates that derivatives of this compound possess noteworthy antimicrobial properties. One study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, revealing significant antimicrobial activities against various bacterial and fungal strains (Parikh & Joshi, 2014). Another research focused on synthesizing and testing N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs for antiproliferative activity, showing remarkable effectiveness against several cancer cell lines (Ahsan et al., 2018).

Prodrug Development

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, utilizing the oxadiazole structure, has shown potential in enhancing the effectiveness of antitumor properties (Bradshaw et al., 2002).

Liquid Crystalline Properties

1,3,4-Oxadiazole-based compounds, including those with 5-(4-fluorophenyl) substituents, have been studied for their liquid crystalline properties. Such research contributes to the understanding of materials science and applications in display technologies (Zhu et al., 2009).

Electrochromic Materials

Studies on fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including compounds with 5-(4-fluorophenyl) substitution, provide insights into the development of electrochromic materials, which have applications in smart windows and display technologies (Hamciuc, Hamciuc, & Brumǎ, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZODJGOHUNENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)

![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)

![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)

![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)